

Isoquinoline-1,3(2H,4H)-dione: A Versatile Scaffold for Drug Discovery

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Compound of Interest

Compound Name: *Isoquinoline-1,3(2H,4H)-dione*

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A comprehensive analysis of the **isoquinoline-1,3(2H,4H)-dione** scaffold in medicinal chemistry, evaluating its performance against established alternatives in targeting key biological pathways implicated in cancer and HIV. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its potential, supported by experimental data and detailed protocols.

The **isoquinoline-1,3(2H,4H)-dione** core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging diverse biological targets. Its derivatives have shown significant promise as potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle and a validated target in oncology. Furthermore, modifications of this scaffold have yielded compounds with significant activity against HIV-1 integrase, an essential enzyme for viral replication. More recently, derivatives have been developed as modulators of cereblon (CRBN), a component of the E3 ubiquitin ligase complex, opening avenues for the development of novel proteolysis-targeting chimeras (PROTACs) and molecular glues.

This guide presents a quantitative comparison of **isoquinoline-1,3(2H,4H)-dione** derivatives against established drugs targeting CDK4, HIV-1 integrase, and cereblon. Detailed experimental protocols for key biological assays are provided to facilitate the replication and validation of these findings.

Comparative Analysis of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative **isoquinoline-1,3(2H,4H)-dione** derivatives and approved drugs against their respective targets.

Table 1: Comparison of CDK4 Inhibitors

Compound/Drug	Scaffold	CDK4 IC50 (nM)	Reference
Palbociclib	Pyrido[2,3-d]pyrimidin-7-one	11	[1][2]
Ribociclib	Pyrido[2,3-d]pyrimidin-7-one	10	[1][3]
Abemaciclib	2-Anilino-pyrimidine	2	[1][2]
Isoquinoline Derivative 1	4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione	4	[4]
Isoquinoline Derivative 2	4-(Benzylaminomethylene)isoquinoline-1,3(2H,4H)-dione	3.9	[4]

Table 2: Comparison of HIV-1 Integrase Inhibitors

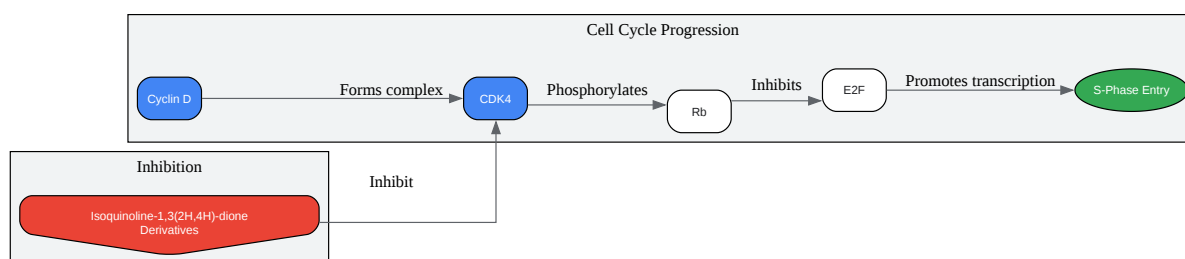
Compound/Drug	Scaffold	HIV-1 Integrase (Strand Transfer) IC50 (nM)	Reference
Raltegravir	Pyrimidinone carboxamide	~2-7	[5][6]
Elvitegravir	Quinolone	~0.7	[5]
Dolutegravir	Carbamoyl pyridone	~1.07	[6]
2-Hydroxyisoquinoline- 1,3(2H,4H)-dione Derivative 1	2-Hydroxyisoquinoline- 1,3(2H,4H)-dione	6320	[7]
1,2-Dihydroisoquinoline Derivative (6c)	1,2-Dihydroisoquinoline	700	[8]

Table 3: Comparison of Cereblon Modulators

Compound/Drug	Scaffold	Cereblon Binding IC50 (μM)	Reference
Thalidomide	Phthalimide glutarimide	~4.4 (Ki)	[9]
Lenalidomide	Phthalimide glutarimide	-	[10][11]
Pomalidomide	Phthalimide glutarimide	-	[10][11]
2-(2,6-dioxopiperidin- 3-yl)isoquinoline- 1,3(2H,4H)-dione (10a)	Isoquinoline- 1,3(2H,4H)-dione	4.83	[12]
Iberdomide (CC-220)	Phthalimide glutarimide	~0.15	[13]

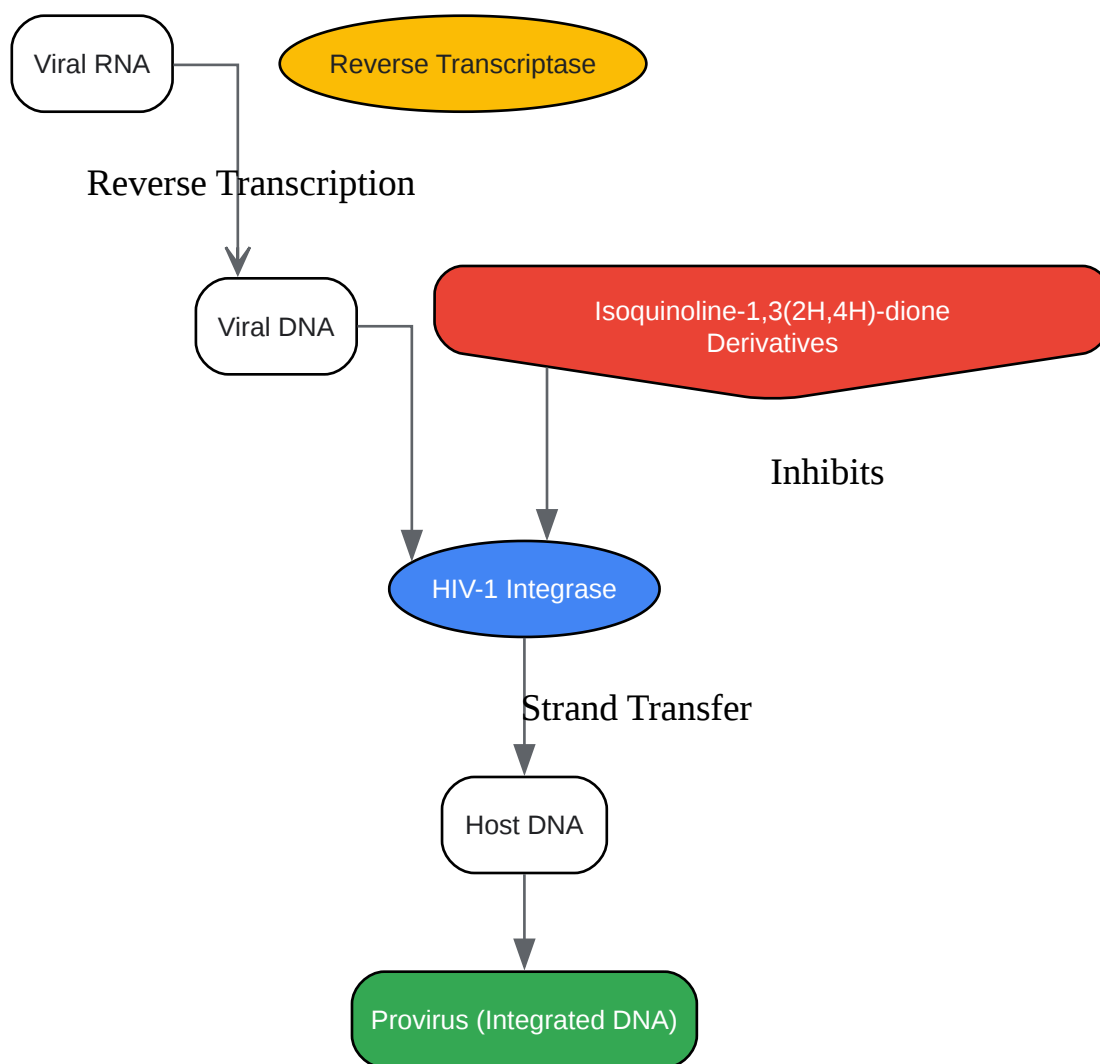
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.



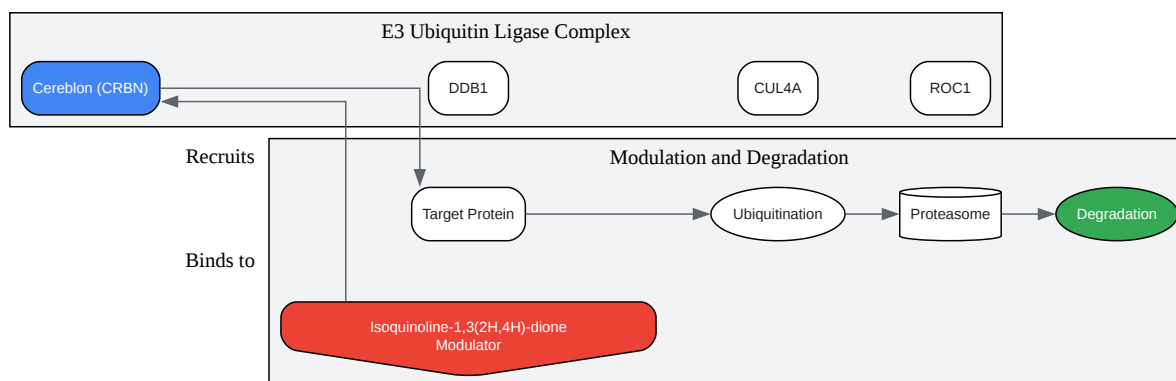
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Caption: CDK4 Signaling Pathway and Inhibition.



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Caption: HIV-1 Integration and Inhibition Workflow.



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Caption: Cereblon Modulation and Protein Degradation.

Detailed Experimental Protocols

Radiometric CDK4 Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CDK4.

Materials:

- Recombinant human CDK4/Cyclin D1 enzyme
- Retinoblastoma (Rb) protein or a suitable peptide substrate
- [γ - ^{33}P]ATP (radiolabeled) and non-radiolabeled ATP
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerolphosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

- Test compounds dissolved in DMSO
- 96-well filter plates (e.g., phosphocellulose)
- Scintillation counter and scintillation fluid
- Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (typically $\leq 1\%$).
- **Reaction Setup:** In a 96-well plate, add the following in order:
 - Kinase assay buffer
 - Test compound or vehicle (for control wells)
 - Substrate (Rb protein or peptide)
 - CDK4/Cyclin D1 enzyme
- **Initiation of Reaction:** Start the kinase reaction by adding the ATP mixture containing both non-radiolabeled ATP and $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Incubation:** Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
- **Termination of Reaction:** Stop the reaction by adding the stop solution.
- **Substrate Capture:** Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
- **Washing:** Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Quantification:** After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[\[14\]](#)[\[15\]](#)[\[16\]](#)

HIV-1 Integrase Strand Transfer Assay

This protocol describes a typical in vitro assay to measure the inhibition of the strand transfer step of HIV-1 integrase.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Recombinant HIV-1 integrase enzyme
- Donor DNA (oligonucleotide mimicking the viral DNA end, often biotinylated)
- Target DNA (oligonucleotide mimicking the host DNA, often labeled with a detectable tag like digoxigenin)
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT)
- Test compounds dissolved in DMSO
- Streptavidin-coated 96-well plates
- Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP)
- Substrate for the enzyme conjugate (e.g., TMB)
- Stop solution (e.g., 1 M H₂SO₄)
- Plate reader

Procedure:

- Plate Preparation: Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA. Wash to remove unbound DNA.

- Enzyme Binding: Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.
- Inhibitor Addition: Add serial dilutions of the test compounds or vehicle control to the wells.
- Strand Transfer Reaction: Add the labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C.
- Detection:
 - Wash the plate to remove unreacted components.
 - Add the anti-digoxigenin-HRP antibody and incubate.
 - Wash the plate again.
 - Add the TMB substrate and incubate until a color develops.
- Termination and Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the CDK4 assay.

Competitive Binding Assay for Cereblon (CRBN)

This protocol outlines a fluorescence polarization (FP) or Förster resonance energy transfer (FRET) based competitive binding assay to determine the affinity of compounds for cereblon.^[9]
^[20]^[21]^[22]

Materials:

- Recombinant human Cereblon (CRBN) protein
- Fluorescently labeled tracer ligand that binds to CRBN (e.g., fluorescently tagged thalidomide or another known binder)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

- Test compounds dissolved in DMSO
- Black, low-binding 96- or 384-well plates
- Fluorescence plate reader capable of measuring fluorescence polarization or FRET

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
- Assay Setup: In a black microplate, add the following:
 - Assay buffer
 - Test compound or vehicle control
 - Recombinant CRBN protein
- Incubation: Incubate the plate to allow the test compound to reach binding equilibrium with CRBN.
- Tracer Addition: Add the fluorescently labeled tracer ligand to all wells.
- Equilibration: Incubate the plate to allow the tracer to equilibrate with the CRBN-compound mixture.
- Measurement: Measure the fluorescence polarization or FRET signal using a plate reader.
- Data Analysis: The binding of the test compound to CRBN will displace the fluorescent tracer, leading to a decrease in the FP or FRET signal. Calculate the percentage of displacement for each compound concentration and determine the IC₅₀ value. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.

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